

# 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

## physical properties

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### Compound of Interest

Compound Name: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Cat. No.: B066686

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## Technical Guide: 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

Disclaimer: Publicly available experimental data for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** is limited. The information presented in this guide is substantially based on data for the closely related structural analog, 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride, and established chemical principles. This document is intended for informational purposes for researchers, scientists, and drug development professionals.

## Core Physical Properties

Precise experimental values for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** are not readily available. However, physical properties can be estimated based on its structural analog, 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride. The substitution of a chloro group with a methyl group is expected to have a minor impact on the melting and boiling points.

Table 1: Physical Properties of 2-(4-chlorophenoxy)pyridine-3-carbonyl chloride (CAS: 51362-50-6)

Property	Value
Molecular Formula	C <sub>12</sub> H <sub>7</sub> Cl <sub>2</sub> NO <sub>2</sub>
Molecular Weight	284.10 g/mol
Melting Point	79°C
Boiling Point	369.7°C at 760 mmHg
Density	1.399 g/cm <sup>3</sup>

## Synthesis and Experimental Protocols

The synthesis of **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** can be logically approached in a two-step process. This involves the initial synthesis of the corresponding carboxylic acid followed by its conversion to the acyl chloride.

### Step 1: Synthesis of 2-(4-Methylphenoxy)nicotinic acid

This precursor can be synthesized via a nucleophilic aromatic substitution reaction. The hydroxyl group of p-cresol acts as a nucleophile, displacing the chlorine atom from 2-chloronicotinic acid.

Experimental Protocol:

- **Reaction Setup:** To a solution of 2-chloronicotinic acid (1 equivalent) in an appropriate high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add p-cresol (1.1 equivalents) and a suitable base, such as potassium carbonate (2-3 equivalents).
- **Reaction Conditions:** Heat the reaction mixture at an elevated temperature (typically 100-150°C) and monitor the progress by thin-layer chromatography (TLC).
- **Work-up and Isolation:** Upon completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

- Purification: Filter the resulting solid, wash with water, and dry under vacuum. The crude 2-(4-Methylphenoxy)nicotinic acid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

## Step 2: Synthesis of 2-(4-Methylphenoxy)pyridine-3-carbonyl chloride

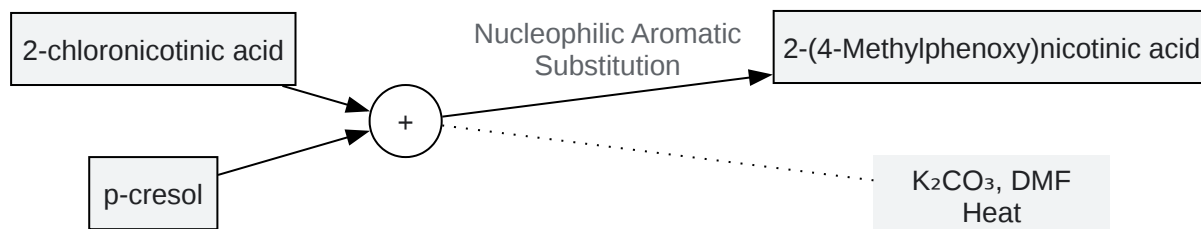
The conversion of the carboxylic acid to the acyl chloride is a standard chemical transformation. Thionyl chloride ( $\text{SOCl}_2$ ) is a common and effective reagent for this purpose.

Experimental Protocol:

- Reaction Setup: In a fume hood, suspend 2-(4-Methylphenoxy)nicotinic acid (1 equivalent) in an excess of thionyl chloride ( $\text{SOCl}_2$ ). A catalytic amount of DMF can be added to facilitate the reaction.
- Reaction Conditions: Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution ( $\text{HCl}$  and  $\text{SO}_2$ ).
- Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
- Purification: The resulting crude **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride** is often used in the next step without further purification. If necessary, it can be purified by vacuum distillation or recrystallization, though its reactive nature makes purification challenging.

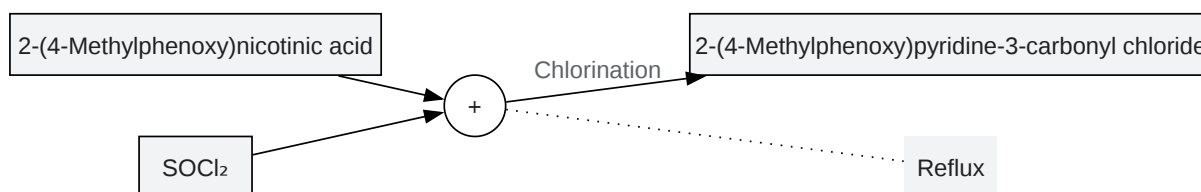
## Visualized Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathway for **2-(4-Methylphenoxy)pyridine-3-carbonyl chloride**.



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Caption: Step 1: Synthesis of the carboxylic acid precursor.



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Caption: Step 2: Conversion to the final acyl chloride product.

- To cite this document: BenchChem. [2-(4-Methylphenoxy)pyridine-3-carbonyl chloride physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b066686#2-4-methylphenoxy-pyridine-3-carbonyl-chloride-physical-properties\]](https://www.benchchem.com/product/b066686#2-4-methylphenoxy-pyridine-3-carbonyl-chloride-physical-properties)

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